4-(1H-pyrazol-3-yl)aniline dihydrochloride
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Overview
Description
4-(1H-pyrazol-3-yl)aniline dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in medicinal chemistry, drug discovery, and material science.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer activity , suggesting potential targets within cancer cell pathways.
Mode of Action
Related compounds have been shown to interact with their targets through intermolecular n-h···n interactions .
Biochemical Pathways
Related compounds have been found to inhibit the human aldo-keto reductase 1c3 , which plays a role in steroid metabolism and drug resistance in cancer cells.
Result of Action
Related compounds have shown promising cytotoxic activity against hela and mcf-7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-3-yl)aniline dihydrochloride typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack cyclization-formylation of hydrazones, which are generated from acetophenones and hydrazinylpyridine . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as FeCl3/PVP in a green solvent system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like Amberlyst-70, which is thermally stable and cost-effective, can be beneficial for large-scale synthesis . The reaction workup is simplified, making the process more eco-friendly.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-3-yl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the aniline group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction yields .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the aniline group .
Scientific Research Applications
4-(1H-pyrazol-3-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored in drug discovery for developing new therapeutic agents.
Industry: The compound finds applications in material science for creating new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(1H-pyrazol-1-yl)aniline hydrochloride
- 4-(1H-pyrazol-3-yl)benzaldehyde hydrochloride
- 4-(2-chloroethyl)-1H-pyrazole hydrochloride
Uniqueness
4-(1H-pyrazol-3-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the aniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research .
Properties
IUPAC Name |
4-(1H-pyrazol-5-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-3-1-7(2-4-8)9-5-6-11-12-9;;/h1-6H,10H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPJVJLRNAUKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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